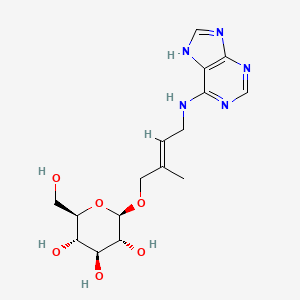

O-beta-D-glucosyl-trans-zeatin

Vue d'ensemble

Description

O-beta-D-glucosyl-trans-zeatin is a molecule that is involved in the process of glycosylation . It is formed by the catalysis of the reaction: trans-zeatin + UDP-D-glucose = O-beta-D-glucosyl-trans-zeatin + H+ + UDP . The enzyme that catalyzes this reaction is known as trans-zeatin O-beta-D-glucosyltransferase .

Synthesis Analysis

The synthesis of O-beta-D-glucosyl-trans-zeatin involves the enzyme trans-zeatin O-beta-D-glucosyltransferase . This enzyme catalyzes the chemical reaction where the two substrates, UDP-glucose and trans-zeatin, are converted into two products, UDP and O-beta-D-glucosyl-trans-zeatin .Molecular Structure Analysis

The molecular formula of O-beta-D-glucosyl-trans-zeatin is C16H23N5O6 . Its average mass is 381.384 Da and its monoisotopic mass is 381.164825 Da .Chemical Reactions Analysis

The chemical reaction catalyzed by the enzyme trans-zeatin O-beta-D-glucosyltransferase is as follows: trans-zeatin + UDP-D-glucose = O-beta-D-glucosyl-trans-zeatin + H+ + UDP .Physical And Chemical Properties Analysis

O-beta-D-glucosyl-trans-zeatin has a molecular formula of C16H23N5O6, an average mass of 381.384 Da, and a monoisotopic mass of 381.164825 Da .Applications De Recherche Scientifique

Glucosylation Processes in Plants

O-beta-D-glucosyl-trans-zeatin is involved in the glucosylation processes in plants. Glucosides of trans-zeatin occur widely in plant tissues and are formed by O-glucosylation of the hydroxylated side chain or N-glucosylation of the purine ring structure. This process is stereo-specific, with different enzymes showing affinity for trans-zeatin or cis-zeatin. Research indicates that hydroxylated derivatives of benzyladenine (topolins) are also substrates of these enzymes. The study of these glucosylation processes helps in understanding cytokinin-binding sites on enzymes and cytokinin receptors (Mok et al., 2005).

Influence on Trans-Zeatin Homeostasis

Overexpression of certain glucosyltransferases influences trans-zeatin homeostasis and responses, possibly through O-glucosylation. This has been observed in Arabidopsis plants, where the overexpression of UGT85A1 resulted in significant increases in the accumulation level of trans-zeatin O-glucosides. This alteration impacts the plant's sensitivity to trans-zeatin, affecting root elongation and lateral root formation (Jin et al., 2013).

Metabolism in Different Plant Species

The metabolism of trans-zeatin, including its O-glucosylation, has been studied across various plant species. For instance, in Phaseolus embryos, there are genetic variations in cytokinin metabolism, with different metabolites being produced in different species. These variations are significant in understanding hormonal regulation and plant development (Lee et al., 1985).

Cytokinin Activity and Plant Development

Studies have demonstrated that cytokinin activity, particularly of cis-zeatin, can impact plant growth and development. Transgenic rice lines overexpressing certain cytokinin O-glucosyltransferases showed altered phenotypes, such as short shoots, delayed leaf senescence, and changes in root number. These findings highlight the physiological impact of cytokinin activity on plant growth (Kudo et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPDCCPAOMDMPT-HNVSNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346498 | |

| Record name | trans-Zeatin-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-beta-D-glucosyl-trans-zeatin | |

CAS RN |

56329-06-7 | |

| Record name | trans-Zeatin-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

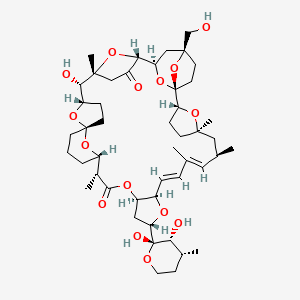

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)